molecular formula C11H8FN3S B13299686 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B13299686
M. Wt: 233.27 g/mol
InChI Key: OOKRDRVCVTUZPT-UHFFFAOYSA-N
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Description

Discovery and Developmental Trajectory in Medicinal Chemistry

The synthesis of 6-(3-Fluorophenyl)imidazo[2,1-b]thiazol-5-amine originated from systematic explorations of imidazothiazole derivatives in the early 21st century. Researchers recognized that the imidazo[2,1-b]thiazole core, when functionalized with aromatic groups, exhibited unique electronic properties conducive to biomolecular interactions. The introduction of a fluorine atom at the 3-position of the phenyl ring marked a deliberate strategy to modulate lipophilicity and metabolic stability, addressing limitations observed in earlier non-fluorinated analogs.

Key synthetic breakthroughs occurred through adaptations of the Hantzsch-thiazole synthesis, where phenacyl bromide derivatives were cyclized with 2-aminothiazole precursors under reflux conditions. For instance, a 2024 study demonstrated that substituting α-halocarbonyl compounds with fluorinated aryl groups significantly improved reaction yields (68–82%) compared to non-fluorinated counterparts. This methodological refinement enabled scalable production, facilitating subsequent biological evaluations.

Synthetic Parameter Non-Fluorinated Analog 3-Fluorophenyl Derivative
Average Reaction Yield (%) 52–65 68–82
Purification Complexity High Moderate
Thermal Stability (°C) 180–200 210–225

Table 1: Comparative synthesis metrics for imidazothiazole derivatives.

Evolutionary Significance in Heterocyclic Compound Research

The structural evolution of this compound mirrors three paradigm shifts in heterocyclic chemistry:

  • Ring Fusion Strategies : Combining imidazole and thiazole rings created a planar, conjugated system that enhances π-π stacking with biological targets.
  • Fluorine Incorporation : Position-specific fluorination (3-phenyl vs. 4-phenyl) was found to alter dipole moments by 1.2–1.5 Debye, directly impacting receptor binding kinetics.
  • Amino Group Functionalization : The 5-amine substituent serves as a hydrogen bond donor, a feature absent in earlier carbaldehyde derivatives like 6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde.

These innovations positioned 6-(3-Fluorophenyl)imidazo[2,1-b]thiazol-5-amine as a scaffold for rational drug design. Its success inspired derivatives targeting kinase inhibition, with over 23 structurally related compounds entering preclinical trials between 2020–2025.

Chronological Advancements in Target-Specific Applications

Phase 1: Early Exploratory Studies (2015–2019)
Initial research focused on broad-spectrum antimicrobial activity. The compound showed moderate inhibition against Staphylococcus aureus (MIC = 32 μg/mL) but lacked selectivity versus mammalian cells.

Phase 2: Targeted Oncology Applications (2020–2023)
Mechanistic studies revealed nanomolar inhibition (IC50 = 0.59–2.81 μM) against focal adhesion kinase (FAK), a key regulator of cancer metastasis. Structural modeling identified critical interactions:

  • Fluorophenyl group: Hydrophobic contact with FAK's FERM domain (ΔG = −8.2 kcal/mol)
  • Imidazothiazole core: π-cation interaction with Lys454 (bond length: 3.1 Å)

Phase 3: Precision Therapeutics (2024–Present) Recent work leverages the compound's modularity for PROTAC (Proteolysis-Targeting Chimera) development. Conjugation with E3 ligase ligands yielded bifunctional molecules achieving 85% degradation of oncogenic proteins at 100 nM concentrations.

Properties

Molecular Formula

C11H8FN3S

Molecular Weight

233.27 g/mol

IUPAC Name

6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine

InChI

InChI=1S/C11H8FN3S/c12-8-3-1-2-7(6-8)9-10(13)15-4-5-16-11(15)14-9/h1-6H,13H2

InChI Key

OOKRDRVCVTUZPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N3C=CSC3=N2)N

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminothiazole Derivatives with 3-Fluorobenzaldehyde

One of the foundational routes involves the condensation of 2-aminothiazole with 3-fluorobenzaldehyde, followed by cyclization to form the imidazo[2,1-b]thiazole core. Abdel-Maksoud et al. demonstrated that refluxing 2-aminothiazole with 3-fluorobenzaldehyde in ethanol yields the intermediate imidazo[2,1-b]thiazole derivatives, which can be further functionalized to introduce amino groups at the 5-position (Scheme 46 in the literature).

Key reaction conditions:

  • Solvent: Ethanol or ethanol-water mixture
  • Catalyst: Usually none or catalytic amounts of acetic acid
  • Temperature: Reflux (~78°C)
  • Duration: 16-18 hours

Outcome: Formation of the core heterocycle with the fluorophenyl substituent at the 6-position.

Bromination and Nucleophilic Substitution

The synthesis often involves halogenation at the 2-position of the heterocycle, followed by nucleophilic substitution to introduce amino groups. For example, N-bromosuccinimide (NBS) can brominate the heterocycle, which then reacts with ammonia or amines to afford amino derivatives.

Reaction specifics:

  • Bromination with NBS in dimethylformamide (DMF)
  • Subsequent treatment with ammonia or amines to replace bromine with amino groups
  • Reaction conditions: Room temperature to mild heating

Multicomponent Reactions (MCRs) and Green Synthesis Approaches

Recent advances favor greener, more efficient routes such as multicomponent reactions (MCRs), which combine multiple reactants in a single step under optimized conditions. One notable method involves the Groebke-Blackburn-Bienaymé (GBB) reaction, which synthesizes imidazo[2,1-b]thiazoles by reacting aldehydes, isothiocyanates, and aminoheterocycles in the presence of catalysts or under catalyst-free conditions.

Example:

  • Reacting 2-aminothiazole, 3-fluorobenzaldehyde, and isothiocyanates under microwave irradiation or solvent-free conditions to produce the target compound efficiently and with high yield.

Advantages:

  • Reduced reaction time
  • Minimal solvent use
  • High atom economy
  • Environmentally benign conditions

Oxidative Cyclization and Functionalization

In some protocols, oxidative cyclization is employed to construct the fused heterocyclic system. For instance, starting from 2-aminothiazole derivatives, oxidation with oxidants like oxone or hydrogen peroxide can facilitate cyclization to form the imidazo[2,1-b]thiazole core, which is then functionalized with fluorophenyl groups via Suzuki or Ullmann coupling reactions.

Reaction parameters:

  • Oxidant: Oxone or hydrogen peroxide
  • Catalyst: Copper or palladium complexes for coupling
  • Solvent: DMSO, DMF, or ethanol

Key Data and Reaction Optimization

Method Reactants Conditions Yield (%) Remarks
Condensation + Cyclization 2-Aminothiazole + 3-fluorobenzaldehyde Reflux in ethanol 65-78 Widely used, simple setup
Bromination + Amination 2-Aminothiazole derivative NBS in DMF, then NH₃ 60-70 Enables amino group introduction
Multicomponent (MCR) 2-Aminothiazole, aldehyde, isothiocyanate Microwave, solvent-free 75-85 Environmentally friendly, high efficiency
Oxidative Cyclization 2-Aminothiazole derivatives Oxone in DMSO 70-80 Facilitates fused ring formation

Mechanistic Insights and Research Discoveries

Recent research highlights the importance of optimizing reaction conditions to improve yields and selectivity. For example, microwave-assisted synthesis accelerates reaction times and enhances yields by providing uniform heating. Catalysts such as palladium or copper complexes facilitate coupling reactions necessary for attaching fluorophenyl groups.

Mechanistically, the formation of the fused heterocycle involves initial nucleophilic attack of amino groups on aldehyde carbonyls, followed by cyclization and oxidation steps to close the ring system. The fluorophenyl substituent at the 6-position is typically introduced via Suzuki coupling or direct electrophilic aromatic substitution, depending on the precursor's functional groups.

Chemical Reactions Analysis

Oxidation Reactions

The imidazo[2,1-b]thiazole scaffold undergoes selective oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.

  • Outcome : Formation of N-oxide derivatives at the thiazole sulfur or imidazole nitrogen atoms.

  • Conditions : Reactions typically proceed at 60–80°C for 4–6 hours, yielding 60–75% oxidized products.

Reduction Reactions

The amine group at position 5 participates in reductive alkylation:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) with aldehydes/ketones .

  • Example : Reaction with acetone under NaBH₄ catalysis produces secondary amines (e.g., N-isopropyl derivatives) with ≥85% efficiency .

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes halogenation and nitration:

Reaction Type Reagents Position Yield Reference
BrominationBr₂/FeBr₃Para to F68%
NitrationHNO₃/H₂SO₄Meta to F52%
SulfonationSO₃/H₂SO₄Ortho to F45%

Note: Fluorine’s meta-directing effect dominates substitution patterns .

Nucleophilic Substitution

The amine group facilitates nucleophilic displacements:

  • Acylation : Reacts with acetyl chloride (CH₃COCl) in pyridine to form N-acetyl derivatives (92% yield) .

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at position 6 (70–80% yield).

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

  • With Thiosemicarbazide : Forms thiadiazole hybrids under ionic liquid ([bmim]Br) catalysis at 80°C (Scheme 1) .

  • With Phenacyl Bromides : Produces imidazo-thiazole fused systems via one-pot condensation (75–88% yield) .

Metal-Complexation

The amine and thiazole nitrogen atoms coordinate transition metals:

  • Cu(II) Complexes : Formed with CuCl₂ in ethanol, exhibiting octahedral geometry (confirmed by XRD) .

  • Biological Relevance : These complexes show enhanced antiproliferative activity against pancreatic cancer cells (IC₅₀: 1.4–4.2 µM) .

Photochemical Reactions

UV irradiation induces structural rearrangements:

  • Ring Expansion : Under 254 nm light, the thiazole ring expands to form 1,3-thiazine derivatives (55% yield).

Comparative Reactivity with Analogs

Derivative Reactivity Difference
6-(4-Fluorophenyl) analogFaster bromination due to para-F steric effects
6-(3-Methylphenyl) analogHigher reduction yields (95%)
Non-fluorinated parent compoundLower electrophilic substitution rates

Key Mechanistic Insights:

  • The fluorine atom enhances electrophilicity at the phenyl ring but reduces nucleophilicity at the amine group compared to non-fluorinated analogs .

  • Steric hindrance from the fused ring system limits substitution at position 2 of the imidazole moiety .

Scientific Research Applications

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position Analysis :

  • Fluorine Position: The 3-fluorophenyl isomer (target compound) may exhibit different electronic effects compared to the 4-fluorophenyl analog ().
  • Nitrofuran vs. Fluorophenyl : The nitrofuran group in compound 4i confers potent antitubercular activity (MIC = 6.2 µg/mL) due to redox-active nitro groups, whereas fluorophenyl derivatives prioritize metabolic stability .

Physicochemical Properties

  • Lipophilicity: Fluorine substitution increases logD (e.g., 3-fluorophenyl: ~2.5) compared to non-halogenated analogs (e.g., 3-methyl-6-phenyl: logD = 2.3) .
  • Solubility : Sulfonyl and nitrofuran groups improve aqueous solubility, whereas fluorophenyl derivatives may require formulation optimization for bioavailability .

Biological Activity

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a fused ring structure that enhances biological activity. Its molecular formula is C12H9FN2SC_{12}H_{9}FN_{2}S with a molecular weight of approximately 262.26 g/mol .

Biological Activity Overview

Research has indicated that compounds within the imidazo[2,1-b][1,3]thiazole family exhibit various biological activities including:

  • Antiproliferative Effects : Significant inhibition of cancer cell lines.
  • Antimicrobial Activity : Effective against both bacterial and fungal strains.
  • Inhibition of Key Kinases : Targeting focal adhesion kinase (FAK) involved in cancer metastasis.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values ranging from 0.59 to 2.81 µM in various cancer models, indicating strong cytotoxicity .
  • Mechanism of Action : The antiproliferative activity is associated with the inhibition of FAK phosphorylation, which is crucial for cancer cell migration and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : It demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Effective against pathogenic fungi such as Candida albicans, showcasing its potential as an antifungal agent .

Study 1: Anticancer Activity

In a study focusing on pancreatic ductal adenocarcinoma (PDAC), compounds similar to this compound were synthesized and tested. The results indicated that these compounds significantly inhibited the growth of PDAC cells with IC50 values ranging from 5.11 to 10.8 µM .

Study 2: FAK Inhibition

Another research effort evaluated the effects of this compound on FAK phosphorylation in mesothelioma cells. The findings revealed that treatment with the compound led to a marked decrease in phospho-FAK levels, correlating with reduced cell migration and enhanced sensitivity to gemcitabine .

Data Tables

Biological Activity IC50 Values (µM) Target Cells Mechanism
Antiproliferative0.59 - 2.81PDAC Cell LinesInhibition of FAK
AntimicrobialVariesCandida albicans, E. coliDisruption of microbial cell integrity

Q & A

Basic Questions

What are the common synthetic methodologies for preparing 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine?

The compound is typically synthesized via multi-component reactions (MCRs) . A notable method involves a one-pot, four-component reaction using 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride (NH4_4Cl) under reflux in toluene. This approach tolerates electron-donating and electron-withdrawing substituents on aldehydes, yielding derivatives in moderate to good efficiency . Alternative routes include cyclocondensation of aldehydes with semicarbazides or isocyanides, optimized for regioselectivity and scalability .

How is the purity and structural integrity of this compound validated in synthetic workflows?

Validation involves:

  • Chromatographic techniques (HPLC, TLC) to assess purity.
  • Spectroscopic characterization :
    • 1^1H/13^13C NMR to confirm substitution patterns (e.g., fluorophenyl resonance at δ ~7.2–7.8 ppm).
    • HRMS for molecular ion verification.
  • X-ray crystallography for unambiguous confirmation of the imidazo-thiazole core and fluorophenyl orientation in crystalline derivatives .

Advanced Research Questions

How do structural modifications (e.g., substituent position, fluorination) influence biological activity?

  • Fluorine position : 3-Fluorophenyl substitution enhances lipophilicity and membrane permeability compared to 4-fluoro analogs, as observed in SAR studies of related imidazo-thiazoles targeting 15-lipoxygenase (15-LOX) .
  • Thiazole vs. oxadiazole cores : Replacement with oxadiazole reduces anti-inflammatory activity but improves metabolic stability .
  • Electron-withdrawing groups : Nitro or chloro substituents on the arylidene moiety (e.g., in Knoevenagel adducts) enhance antimicrobial activity (e.g., MIC = 15.62 µg/mL against Candida albicans) .

What experimental strategies address discrepancies in reported enzyme inhibition data (e.g., 15-LOX vs. EGFR kinase inhibition)?

Discrepancies arise from:

  • Assay conditions : Varying pH, substrate concentrations (e.g., linoleic acid for 15-LOX vs. ATP for kinases), or detection methods (spectrophotometric vs. radiometric) .
  • Compound solubility : Use of DMSO >1% may artifactually inhibit kinases like EGFR .
  • Orthogonal validation : Confirm activity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out false positives .

How can reaction yields be optimized in multi-component syntheses of imidazo-thiazoles?

  • Catalyst optimization : NH4_4Cl improves proton transfer in MCRs, reducing side-product formation .
  • Solvent selection : Toluene under reflux balances polarity and boiling point for intermediates like thiourea adducts .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and increases yields by 15–20% in analogous heterocycles .

What in vivo models are suitable for evaluating anti-inflammatory activity of this compound?

  • Carrageenan-induced paw edema in rats: Measures acute inflammation suppression (e.g., 40.3% inhibition observed for 6-arylidene derivatives) .
  • Adjuvant-induced arthritis : Assesses chronic inflammation and joint damage via histopathology and cytokine profiling (IL-6, TNF-α) .
  • Dose optimization : Administer 10–50 mg/kg orally, with pharmacokinetic profiling to monitor bioavailability and metabolite formation .

Data Analysis and Mechanistic Studies

How is the binding mode of this compound to targets like 15-LOX elucidated?

  • Docking studies : Use crystal structures of 15-LOX (PDB: 1LOX) to identify key interactions (e.g., hydrogen bonds with Gln514^{514}, hydrophobic contacts with Phe177^{177}) .
  • Mutagenesis assays : Validate critical residues by comparing inhibition potency against wild-type vs. mutant enzymes (e.g., Gln514^{514}Ala) .
  • Kinetic analysis : Determine inhibition modality (competitive/uncompetitive) via Lineweaver-Burk plots .

What analytical techniques resolve structural ambiguity in regioselective synthesis?

  • NOESY NMR : Differentiates between 5-amine vs. 6-amine isomers via spatial proximity of NH2_2 to fluorophenyl protons.
  • Isotopic labeling : 19^{19}F NMR tracks fluorine environments to confirm substitution patterns .
  • Crystallographic data : Resolves tautomerism in the imidazo-thiazole core (e.g., enamine vs. imine forms) .

Methodological Challenges and Solutions

How are stability issues (e.g., hydrolysis) mitigated during storage?

  • Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent moisture absorption.
  • Buffered solutions : Use pH 7.4 PBS with 0.1% BSA to stabilize aqueous formulations for biological assays .

What strategies improve selectivity for 15-LOX over COX-2 in anti-inflammatory studies?

  • Scaffold hybridization : Incorporate pyrazole or triazole moieties to exploit COX-2’s larger active site .
  • Pro-drug design : Mask the amine group with acetyl or Boc protections, which are cleaved selectively in inflammatory tissues .

Tables

Table 1. Comparative enzyme inhibition data for imidazo-thiazole derivatives.

DerivativeTarget EnzymeIC50_{50} (µM)Assay ConditionsReference
6-(3-Fluorophenyl)15-LOX2.3 ± 0.425°C, pH 7.4, linoleic acid
6-(4-Fluorophenyl)EGFR kinase8.7 ± 1.237°C, pH 7.2, ATP

Table 2. Optimization of MCR synthesis parameters.

ParameterOptimal ConditionYield ImprovementReference
Catalyst (NH4_4Cl)10 mol%25% → 68%
SolventToluene15% reduction in byproducts
TemperatureReflux (110°C)20% faster kinetics

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